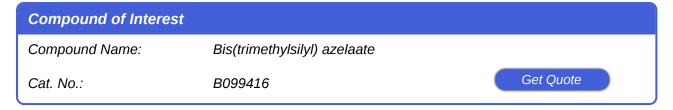


An In-depth Technical Guide to the Molecular Structure of Bis(trimethylsilyl) azelaate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **bis(trimethylsilyl) azelaate**. This derivative of azelaic acid is primarily utilized in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to enhance the volatility of the parent dicarboxylic acid. This document consolidates key molecular identifiers, physicochemical properties, and outlines a representative experimental protocol for its synthesis. Furthermore, it details available analytical data, including mass spectrometry and retention indices, and provides a foundational understanding of its spectroscopic characteristics.

Molecular Structure and Identifiers

Bis(trimethylsilyl) azelaate, also known by its IUPAC name bis(trimethylsilyl) nonanedioate, is the product of the derivatization of both carboxylic acid functional groups of azelaic acid with trimethylsilyl (TMS) groups.[1] This silylation process replaces the acidic protons with non-polar TMS groups, significantly increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[2][3]

A comprehensive list of its identifiers is provided in the table below.



Identifier	Value	Source
IUPAC Name	bis(trimethylsilyl) nonanedioate	
Synonyms	Bis(trimethylsilyl) azelaate, Nonanedioic acid, bis(trimethylsilyl) ester, Azelaic acid, bis(trimethylsilyl) ester	[1][2]
CAS Number	17906-08-0	
Molecular Formula	C15H32O4Si2	
Molecular Weight	332.58 g/mol	[1][2]
SMILES	CINVALID-LINK (C)OC(=0)CCCCCCC(=0)O- -INVALID-LINK(C)C	[2]
InChI Key	UGESQDAUQLNVHU- UHFFFAOYSA-N	[1][2]

Physicochemical Properties

The key physicochemical properties of **bis(trimethylsilyl) azelaate** are summarized in the following table. The data is primarily derived from computational models and experimental data from public databases.

Property	Value	Source
Molecular Weight	332.5832 g/mol	[4]
Kovats Retention Index (Standard non-polar)	1782, 1787, 1788, 1789, 1793, 1800.9	[1]
Kovats Retention Index (Semistandard non-polar)	1788, 1800, 1806, 1812, 1817.8, 1809	[1]

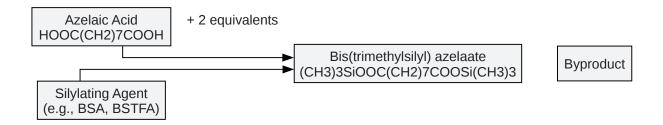
Synthesis and Stability



General Synthetic Approach

Bis(trimethylsilyl) azelaate is synthesized by the silylation of azelaic acid. This is a common derivatization technique used to protect carboxylic acid functional groups or to enhance their volatility for analysis.[2] Common silylating agents for this purpose include bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and hexamethyldisilazane (HMDS).[2][5] The general reaction involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl group.

Diagram 1: General Synthesis of Bis(trimethylsilyl) azelaate



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Caption: General reaction scheme for the synthesis of **bis(trimethylsilyl) azelaate**.

Representative Experimental Protocol

While a specific, detailed protocol for the synthesis of **bis(trimethylsilyl) azelaate** is not readily available in the reviewed literature, a general procedure for the silylation of dicarboxylic acids for GC-MS analysis can be adapted. The following is a representative protocol based on common laboratory practices for derivatization.

Materials:

- Azelaic acid
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
- Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)



- Reaction vial with a screw cap and septum
- Heating block or water bath
- Vortex mixer
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Sample Preparation: Weigh approximately 1 mg of azelaic acid into a clean, dry 2 mL reaction vial.
- Solvent Addition: Add 100 μL of anhydrous pyridine to dissolve the azelaic acid. Vortex briefly to ensure complete dissolution.
- Silylating Agent Addition: Add 200 μL of BSTFA + 1% TMCS to the vial.
- Reaction: Tightly cap the vial and heat at 70-80 °C for 30-60 minutes in a heating block or water bath.
- Cooling: After the reaction is complete, allow the vial to cool to room temperature.
- Analysis: The resulting solution containing bis(trimethylsilyl) azelaate is ready for direct injection into the GC-MS system.

Stability Considerations

Trimethylsilyl esters, including **bis(trimethylsilyl) azelaate**, are known to be highly sensitive to moisture.[2] The presence of water can lead to the hydrolysis of the silyl ester back to the parent carboxylic acid. Therefore, it is crucial to use anhydrous solvents and reagents and to minimize exposure to atmospheric moisture during synthesis and handling. One study noted that di(trimethylsilyl) azelaate was found to be chemically unstable, degrading within a few hours.[2][4] For quantitative analysis, it is advisable to analyze the derivatized sample as soon as possible after preparation.

Analytical Characterization



Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the characterization of **bis(trimethylsilyl) azelaate**. The derivatization to the bis(trimethylsilyl) ester allows for its separation and detection by gas chromatography.

Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectrum of **bis(trimethylsilyI) azelaate** is characterized by several key fragment ions. The fragmentation of trimethylsilyI derivatives of dicarboxylic acids involves classical cleavages of the TMS ether and ester groups, as well as interactions between the two terminal functional groups.[1]

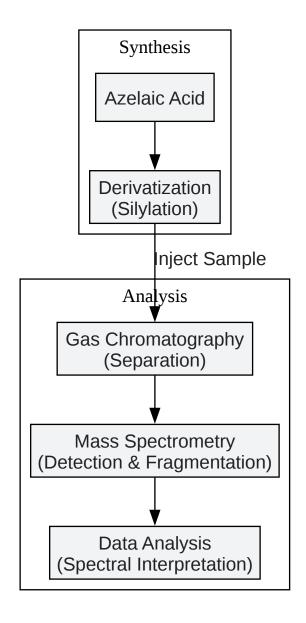
Key fragment ions observed in the mass spectrum of **bis(trimethylsilyl) azelaate** include:

- m/z 73: A very abundant ion, characteristic of the trimethylsilyl group, [(CH₃)₃Si]⁺.
- m/z 75: Another characteristic ion of TMS ethers and esters, [O=Si(CH₃)₂H]+.
- m/z 147: A diagnostic ion for TMS derivatives containing a [OSi(CH₃)₃] group, often arising from a rearrangement.
- [M-15]*: Loss of a methyl group from one of the TMS moieties.
- [M-131]*: A fragment ion that can be formed through interactions between the two terminal ester groups.[1]

The mass spectrum of **bis(trimethylsilyl) azelaate** available in the PubChem database shows prominent peaks at m/z 73, 75, 117, and 201.[1]

Diagram 2: Analytical Workflow for Bis(trimethylsilyl) azelaate





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Caption: A simplified workflow from synthesis to analysis of bis(trimethylsilyl) azelaate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **bis(trimethylsilyI) azelaate** was not found in the reviewed literature, the expected chemical shifts can be predicted based on the known spectra of similar trimethylsilyl esters and dicarboxylic acids.

¹H NMR:



- \circ A strong singlet peak would be expected around δ 0.2-0.3 ppm, corresponding to the 18 protons of the two equivalent trimethylsilyl groups.
- \circ Multiplets corresponding to the methylene protons of the azelaic acid backbone would appear in the region of δ 1.2-2.4 ppm. The protons alpha to the carbonyl groups would be the most downfield.

13C NMR:

- \circ A signal for the methyl carbons of the TMS groups would be expected near δ 0 ppm.
- \circ Signals for the methylene carbons of the aliphatic chain would appear in the range of δ 25-35 ppm.
- \circ The carbonyl carbons of the ester groups would be observed in the downfield region, typically around δ 170-175 ppm.

29Si NMR:

 A single resonance would be expected, characteristic of the silicon atoms in the trimethylsilyl ester environment.

Applications

The primary application of **bis(trimethylsilyl) azelaate** is as a volatile derivative for the analytical determination of azelaic acid by GC-MS.[2] Azelaic acid itself has low volatility, making its direct analysis by GC challenging. Derivatization to the bis(trimethylsilyl) ester overcomes this limitation. This is relevant in various research fields, including:

- Metabolomics: For the detection and quantification of azelaic acid in biological samples.
- Clinical Chemistry: In the diagnosis and monitoring of certain metabolic disorders where dicarboxylic acid levels are elevated.
- Industrial Quality Control: For the analysis of azelaic acid in commercial products.

Conclusion



Bis(trimethylsilyl) azelaate is a crucial derivative for the analytical study of azelaic acid. Its synthesis via silylation is a straightforward process that significantly enhances its suitability for gas chromatography. While the compound itself is primarily a transient species for analytical purposes and exhibits moisture sensitivity, a thorough understanding of its molecular structure, properties, and analytical behavior is essential for researchers and scientists working with dicarboxylic acids. This guide provides a consolidated resource of the available technical information to support such endeavors.

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